![molecular formula C14H10ClN3O2S B5683561 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin derivatives typically involves multi-step reactions starting from basic heterocyclic precursors. For instance, Huang et al. (2020) describe the synthesis of a related compound through condensation reactions, starting from 3-methoxybenzoic acid and ethane-1,2-diamine precursors, highlighting the complexity and precision required in synthesizing such molecules (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by X-ray diffraction and density functional theory (DFT) analyses. Subasri et al. (2016) provide insights into the crystal structure of similar compounds, demonstrating the folded conformation and intramolecular hydrogen bonding that stabilize the molecular structure (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of thieno[2,3-d]pyrimidin derivatives toward different chemical reagents can lead to a variety of compounds with potential biological activities. Wagner et al. (1993) explored the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity, highlighting the versatility of these compounds in chemical reactions and their potential pharmacological applications (Wagner et al., 1993).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)18(7-17-13)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANGKRZCGKRFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide |
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